molecular formula C14H7F6N3O4 B14421554 Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- CAS No. 84529-25-9

Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl-

Cat. No.: B14421554
CAS No.: 84529-25-9
M. Wt: 395.21 g/mol
InChI Key: RFWMREPMXQDERA-UHFFFAOYSA-N
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Description

Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- typically involves multi-step organic reactions The process begins with the nitration of a suitable aromatic precursor to introduce nitro groupsThe final step involves the methylation of the amine group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(2-chloro-5-(trifluoromethyl)phenyl)-2,4-dinitro-6-(trifluoromethyl): Similar in structure but with a chloro group instead of a nitro group.

    Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,3,5,6-tetrafluoro-N-methyl: Similar but with additional fluorine atoms

Uniqueness

The unique combination of nitro and trifluoromethyl groups in Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

84529-25-9

Molecular Formula

C14H7F6N3O4

Molecular Weight

395.21 g/mol

IUPAC Name

N-methyl-2,4-dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline

InChI

InChI=1S/C14H7F6N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3

InChI Key

RFWMREPMXQDERA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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